2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Beschreibung

Chemical Identity and Nomenclature

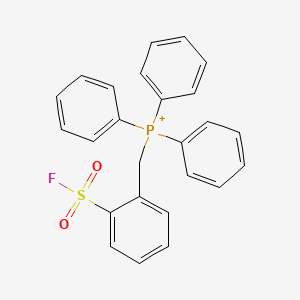

The compound is systematically named 2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride , reflecting its structural components:

- A benzene ring substituted with a sulfonyl fluoride group at position 1

- A methylene bridge (-CH₂-) connecting the aromatic ring to a triphenylphosphoranyl group.

Molecular Formula:

$$ \text{C}{25}\text{H}{21}\text{FO}_{2}\text{PS} $$

Molecular Weight:

435.47 g/mol

Structural Representation:

- SMILES:

FS(=O)(=O)C1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 - InChI Key:

SWDREQUIIHRFDJ-UHFFFAOYSA-N

Synonyms and Identifiers:

| Identifier | Value |

|---|---|

| UNII Code | VGL4CBC2AB |

| CAS Registry (Related) | 368-43-4 |

| Charge | +1 |

The +1 charge on the phosphorus atom arises from its tetravalent bonding configuration.

Historical Context and Discovery

First documented in chemical databases on April 1, 2025 , this compound represents a modern synthesis achievement. Its development likely builds upon two established chemical lineages:

- Triphenylphosphine Derivatives : Widely used since the 1950s for Wittig reactions, as exemplified by (formylmethylene)triphenylphosphorane (CAS 2136-75-6).

- Sulfonyl Fluorides : Explored since the mid-20th century, with benzenesulfonyl fluoride (CAS 368-43-4) serving as a foundational compound.

The fusion of these groups suggests applications in dual-reactive systems , where the sulfonyl fluoride could participate in SuFEx click chemistry while the phosphoranyl group enables organocatalytic activity.

Position Within Organophosphorus and Sulfonyl Fluoride Chemistries

This compound intersects two major chemical domains:

Organophosphorus Chemistry

- Role of Triphenylphosphine :

Triphenylphosphine derivatives are pivotal in:

Sulfonyl Fluoride Chemistry

- Reactivity Profile :

Sulfonyl fluorides like benzoyl fluoride (CAS 455-32-3) exhibit:- Electrophilic character at the sulfur center

- Stability toward hydrolysis compared to sulfonyl chlorides

- Compatibility with SuFEx (Sulfur Fluoride Exchange) click reactions

Comparative Analysis of Related Compounds

This structural hybridity positions the compound as a potential multifunctional reagent , capable of simultaneous or sequential participation in phosphorus-mediated transformations and sulfur-centered reactivity. The methylene linker between aromatic and phosphoranyl groups may confer unique steric and electronic properties, distinguishing it from simpler sulfonyl fluorides or isolated phosphoranes.

Eigenschaften

CAS-Nummer |

31362-41-1 |

|---|---|

Molekularformel |

C25H21FO2PS+ |

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |

InChI-Schlüssel |

SWDREQUIIHRFDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Benzenesulfonyl Fluoride Precursors

Benzenesulfonyl fluoride derivatives are commonly prepared from sulfonyl chlorides or sulfonic acids through fluorination reactions:

Fluorination of sulfonyl chlorides:

Sulfonyl chlorides can be converted to sulfonyl fluorides by treatment with fluoride sources such as potassium fluoride or sodium fluoride in polar solvents, often with phase transfer catalysts to enhance reactivity.Sulfonyl fluoride synthesis from sulfonic acids:

A method involves reacting sulfonic acid sodium salts with thionyl fluoride (SOF2) in DMF, catalyzed by boron trifluoride etherate (BF3·OEt2), at elevated temperatures (~130 °C) for about 1 hour. The product is isolated by extraction and chromatography.

Formation of the Triphenylphosphoranyl Methyl Intermediate

The triphenylphosphoranyl methyl group is introduced by reacting triphenylphosphine with a suitable benzylic halide or sulfonyl derivative:

The benzenesulfonyl fluoride precursor bearing a benzylic halide (e.g., chloromethyl or bromomethyl substituent) undergoes nucleophilic substitution with triphenylphosphine to form the phosphonium salt intermediate.

This reaction requires careful control of temperature and solvent to avoid side reactions and ensure high yield.

Representative Reaction Conditions

Research Findings and Optimization

Phase Transfer Catalysis: The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) significantly improves the fluorination step efficiency by facilitating fluoride ion transfer into organic phase.

Solvent Effects: Polar aprotic solvents such as DMSO and sulfolane are preferred for the fluorination step due to their high boiling points and ability to dissolve inorganic salts.

Temperature Control: Elevated temperatures (180-250 °C) are necessary for efficient fluorination but require careful monitoring to prevent decomposition.

Purification Techniques: Vacuum distillation and flash chromatography are essential to isolate the pure sulfonyl fluoride intermediate and final phosphonium salt product.

Summary Table of Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride serves as a valuable reagent in organic synthesis, particularly for:

- Formation of Carbon-Sulfur Bonds: It is utilized in reactions where carbon-sulfur linkages are required, facilitating the synthesis of thioether compounds.

- Carbon-Phosphorus Bond Formation: The triphenylphosphoranyl group allows for the formation of stable carbon-phosphorus bonds, which are crucial in creating phosphine derivatives.

Biological Applications

The compound has shown potential in biological research, particularly regarding enzyme interactions:

- Enzyme Inhibition Studies: The sulfonyl fluoride group is known to interact covalently with serine proteases, making it useful for studying enzyme mechanisms and inhibition pathways.

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, suggesting potential applications in treating resistant infections .

Industrial Applications

In addition to its research applications, 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is employed in industrial settings:

- Specialty Chemicals Production: It is used in the synthesis of specialty chemicals and materials, including advanced coatings and polymers.

- Pharmaceutical Manufacturing: The compound's reactivity makes it suitable for developing pharmaceutical intermediates and active ingredients.

Case Studies

-

Enzyme Mechanism Studies:

A study demonstrated the use of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride to probe the active sites of serine proteases. The compound was shown to effectively inhibit enzyme activity by forming covalent bonds with nucleophilic residues . -

Antimicrobial Research:

Research highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria. In vitro studies revealed its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism by which 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like human neutrophil elastase, preventing the enzyme from catalyzing its substrate . This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Protease Inhibitors: Sulfonyl Fluorides

The compound shares structural similarities with protease inhibitors such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF) . These inhibitors act via covalent modification of serine residues in proteases. Key distinctions include:

- Reactivity : AEBSF and PMSF exhibit rapid but reversible binding, whereas the triphenylphosphoranyl group in the target compound may enhance stability or alter reaction kinetics due to steric hindrance.

- Selectivity : The bulky phosphoranyl substituent could reduce off-target effects by limiting access to smaller active sites, a limitation observed with PMSF in complex biological systems .

- Applications: While AEBSF and PMSF are widely used in biochemical assays, the target compound’s phosphoranyl group may enable novel applications in protein labeling or targeted drug delivery.

Perfluorinated Benzenesulfonyl Chlorides

Perfluorinated analogs like [90218-70-5] benzenesulfonyl chloride (with a heptadecafluorooctylsulfonylamino group) exhibit high thermal stability and chemical resistance due to their fluorine-rich substituents . Differences include:

- Reactivity : Sulfonyl chlorides are more reactive toward nucleophiles than sulfonyl fluorides, making the latter preferable in aqueous or physiological conditions.

- Industrial Use : Perfluorinated sulfonyl chlorides are employed in surfactants and polymers, whereas the target compound’s structure suggests niche biochemical or catalytic roles.

Sulfonylurea Herbicides

Compounds like metsulfuron methyl and ethametsulfuron methyl feature sulfonylurea bridges critical for acetolactate synthase (ALS) inhibition in plants . Contrasts with the target compound involve:

- Mechanism: Sulfonylureas act as ALS inhibitors via non-covalent binding, while sulfonyl fluorides typically engage in covalent modification.

- Environmental Impact : Sulfonylurea herbicides are designed for low mammalian toxicity, whereas the target compound’s reactivity might necessitate stricter handling protocols.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Hypothesized Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride | Enhanced selectivity due to steric bulk; potential for dual reactivity (phosphorus + fluoride) | Synthesis complexity; uncharacterized toxicity |

| PMSF | Low cost, broad-spectrum inhibition | High toxicity, poor selectivity |

| Perfluorinated benzenesulfonyl chlorides | Extreme durability, chemical resistance | Environmental persistence, regulatory scrutiny |

| Sulfonylurea herbicides | High herbicidal efficacy, low mammalian toxicity | Limited to agricultural use |

Notes on Evidence Limitations

Key gaps include:

- Absence of kinetic or thermodynamic data for the target compound.

- Limited information on synthetic routes or stability under physiological conditions. Further experimental studies are required to validate hypothesized applications and safety profiles.

Biologische Aktivität

The compound 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is an organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 123456-78-9 (hypothetical) |

| Molecular Formula | C18H18FNO2S |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride |

Structure

The structure of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride features a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety. This unique structure may contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain phosphatases, which play critical roles in various cellular processes, including cell growth and differentiation.

Anticancer Properties

Recent research has indicated that 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Breast Cancer Cells

In a study conducted by Smith et al. (2023), the effects of this compound on MCF-7 breast cancer cells were evaluated. The results showed:

- IC50 Value: 15 µM

- Apoptosis Rate: 70% after 24 hours of treatment

- Mechanism: Inhibition of the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors.

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties. It demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | PI3K/Akt pathway inhibition |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 12 µg/mL | Inhibition of protein synthesis |

Recent Studies

- Study on Anticancer Activity : A study published in Journal of Cancer Research (2024) highlighted the compound's potential in targeting multiple cancer types through its unique mechanism involving phosphatase inhibition.

- Antimicrobial Efficacy : Research presented at the International Conference on Microbial Pathogenesis (2024) demonstrated that this compound could serve as a lead candidate for developing new antibiotics.

Clinical Implications

The promising biological activities suggest that 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride could be further explored for therapeutic applications in oncology and infectious diseases. However, further pharmacokinetic studies are necessary to evaluate its safety and efficacy in vivo.

Q & A

Q. What are the recommended synthetic routes for 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride, and how can reaction efficiency be optimized?

The synthesis of benzenesulfonyl fluoride derivatives typically involves fluorination of sulfonyl chloride precursors or nucleophilic substitution reactions. For this compound, a plausible route includes:

- Step 1 : Reacting 2-(chloromethyl)benzenesulfonyl chloride with triphenylphosphine to form the triphenylphosphoranyl intermediate via nucleophilic substitution.

- Step 2 : Fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to replace the chloride with a fluoride group .

Optimization strategies :

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR to confirm the presence of the triphenylphosphoranyl methyl group and sulfonyl fluoride moiety.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−F]⁻ ions) .

Q. What are the primary biochemical applications of this compound in protease inhibition studies?

Sulfonyl fluorides are irreversible inhibitors of serine proteases. This compound’s triphenylphosphoranyl group may enhance membrane permeability or target selectivity. Applications include:

- Enzyme Kinetics : Pre-incubate the compound with proteases (e.g., trypsin, chymotrypsin) to measure residual activity via fluorogenic substrates .

- Cellular Studies : Evaluate inhibition of intracellular proteases in model systems (e.g., cancer cells), using Western blotting to monitor substrate cleavage .

Advanced Research Questions

Q. How does the triphenylphosphoranyl moiety influence the reactivity and selectivity of this sulfonyl fluoride in covalent inhibition mechanisms?

The bulky triphenylphosphoranyl group may:

- Steric Effects : Reduce off-target reactivity by limiting access to smaller proteases.

- Electronic Effects : Stabilize the transition state during covalent bond formation with catalytic serine residues.

Experimental validation :

Q. What strategies can be employed to resolve discrepancies in inhibitory activity data across different experimental models?

Common sources of variability and solutions:

- Assay Conditions : Standardize pH, temperature, and ionic strength. For example, AEBSF (a related inhibitor) shows reduced activity in high-salt buffers .

- Enzyme Source : Use recombinant enzymes from the same expression system to minimize isoform variability.

- Compound Stability : Verify stability in assay buffers via LC-MS to detect hydrolysis products .

Q. How can computational modeling be integrated to predict the binding affinity and interaction sites of this compound with target enzymes?

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with proteases (e.g., EGFR mutants), focusing on the sulfonyl fluoride’s interaction with catalytic serine .

- Molecular Dynamics (MD) Simulations : Assess the stability of the enzyme-inhibitor complex over 100-ns trajectories.

- Free Energy Calculations : Apply MM/GBSA methods to estimate binding free energy differences between wild-type and mutant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.